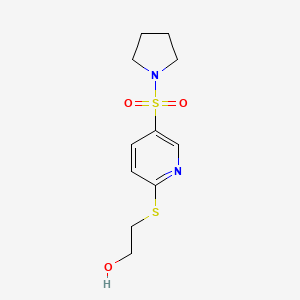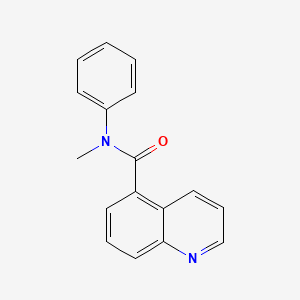
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a sulfonamide-based compound that has been synthesized using a variety of methods. The compound has been found to have potential applications in scientific research, particularly in the field of medicine.
Mechanism of Action
The mechanism of action of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has a variety of biochemical and physiological effects. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in cells. Additionally, it has been found to improve cognitive function and reduce anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory agents. Additionally, it could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease.
Synthesis Methods
The synthesis of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has been achieved using a variety of methods. One method involves the reaction of 2-bromo-5-nitropyridine with pyrrolidine in the presence of sodium hydride, followed by reduction with sodium borohydride and sulfonation with chlorosulfonic acid. Another method involves the reaction of 2-bromo-5-nitropyridine with pyrrolidine in the presence of sodium hydride, followed by reduction with lithium aluminum hydride and sulfonation with chlorosulfonic acid. Both methods result in the formation of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol with high yields.
Scientific Research Applications
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has potential applications in scientific research, particularly in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-7-8-17-11-4-3-10(9-12-11)18(15,16)13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYYFMIGPBIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)


![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)